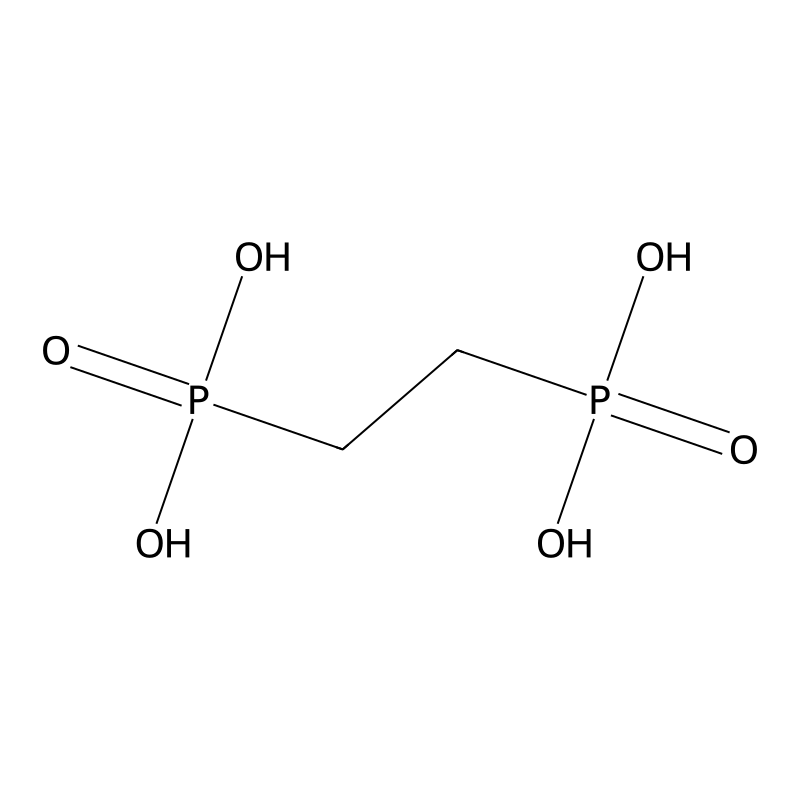

1,2-Ethylenediphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal Chelation and Complexation:

- Biochemistry: EDPA can chelate essential metal ions like calcium and magnesium, allowing researchers to study their role in biological processes. For instance, EDPA can be used to investigate the role of calcium in enzyme function or signal transduction. Source: A study published in the Journal of Biological Chemistry:

- Environmental Science: EDPA can bind to metal contaminants in soil and water, making them less bioavailable and potentially reducing their environmental impact. Research is ongoing to explore its potential use in soil remediation and wastewater treatment. Source: A research paper published in Environmental Science & Technology

Other Applications:

- Material Science: EDPA can be used as a building block for the synthesis of new materials with specific properties. For example, EDPA-containing polymers are being investigated for their potential applications in catalysis, drug delivery, and flame retardancy. Source: A review article published in Chemical Society Reviews

- Medicine: EDPA has been explored for its potential use in bone-related diseases due to its ability to interact with calcium. However, more research is needed to determine its efficacy and safety for therapeutic applications. Source: A study published in Bone:

1,2-Ethylenediphosphonic acid is a chemical compound with the molecular formula C₂H₈O₆P₂ and a molecular weight of 190.03 g/mol. It features a methylene bridge connecting two phosphonic acid groups, making it a member of the diphosphonic acid family. This compound is typically encountered as a solid at room temperature and exhibits significant solubility in water. Its structure allows for various interactions with metal ions and other organic compounds, which is crucial for its applications in different fields .

The primary mechanism of action for EDPA lies in its chelation of metal ions. By forming complexes with metal ions, EDPA can sequester them, preventing their interaction with other molecules in the environment. This property has applications in water treatment, where EDPA can remove hardness-causing metal ions like calcium and magnesium from water []. Additionally, EDPA's ability to chelate specific metal ions has potential applications in medicine, where it could be used to target and remove unwanted metals from the body. However, further research is needed to explore this possibility.

- Acid-Base Reactions: The acidic protons of the phosphonic groups can be deprotonated to form anions, which can then interact with cations to form salts.

- Coordination Chemistry: The oxygen atoms in the phosphonic groups can coordinate with metal ions, forming stable metal complexes. This property is exploited in various applications, such as catalysis and materials science .

- Esterification: The acid groups can react with alcohols to form esters, which can be useful in synthesizing derivatives with modified properties.

1,2-Ethylenediphosphonic acid exhibits notable biological activity, particularly in its ability to inhibit certain enzymes and interact with biological systems. It has been studied for its potential use as:

- Bone Resorption Inhibitor: Similar to other diphosphonic acids, it may inhibit osteoclast activity, thus being relevant in treating bone-related diseases like osteoporosis.

- Antimicrobial Agent: Some studies suggest that it may possess antimicrobial properties, although further research is needed to fully understand its efficacy and mechanisms .

Several methods exist for synthesizing 1,2-ethylenediphosphonic acid:

- Phosphorylation of Ethylene Glycol: This method involves the reaction of ethylene glycol with phosphorus oxychloride or phosphorus pentoxide under controlled conditions.

- Hydrolysis of Phosphonic Chlorides: Phosphonic chlorides can be hydrolyzed in the presence of water to yield 1,2-ethylenediphosphonic acid.

- Direct Phosphonation: Ethylene can be reacted directly with phosphonic acids or their derivatives under specific conditions to yield the desired product .

1,2-Ethylenediphosphonic acid has a range of applications across various fields:

- Water Treatment: It acts as a scale inhibitor and corrosion inhibitor in water treatment processes.

- Agriculture: Used as a chelating agent for micronutrients in fertilizers.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.

- Materials Science: Employed in synthesizing metal-organic frameworks and other advanced materials due to its coordination properties .

Research on interaction studies involving 1,2-ethylenediphosphonic acid focuses on its ability to form complexes with various metal ions. These studies reveal:

- Metal Ion Coordination: The compound effectively binds with transition metals such as cobalt, nickel, and manganese, leading to the formation of stable complexes that have potential applications in catalysis and material synthesis .

- Biological Interactions: Investigations into how this compound interacts with biological systems indicate potential pathways for therapeutic applications, particularly concerning bone metabolism and microbial inhibition.

1,2-Ethylenediphosphonic acid shares structural similarities with other diphosphonic acids but possesses unique characteristics that differentiate it from them. Below is a comparison table highlighting these similarities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Hydroxyethylidene-1,1-diphosphonic Acid | C₂H₈O₇P₂ | Contains a hydroxy group; used primarily for bone health |

| Etidronic Acid | C₂H₈O₇P₂ | Hydroxy substituent at one position; used as a treatment for osteoporosis |

| 2-Aminoethylphosphonic Acid | C₂H₈N₁O₃P | Contains an amino group; involved in neurotransmission |

While these compounds share similar functional groups and some applications, 1,2-ethylenediphosphonic acid's unique methylene bridge allows for distinct reactivity patterns and interactions that are advantageous in specific industrial and biological contexts .

XLogP3

Melting Point

GHS Hazard Statements

H290 (20%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive